Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate
CAS No.: 926921-64-4
Cat. No.: VC2287649
Molecular Formula: C11H5F5N2O2
Molecular Weight: 292.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926921-64-4 |
|---|---|
| Molecular Formula | C11H5F5N2O2 |
| Molecular Weight | 292.16 g/mol |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 2-methylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C11H5F5N2O2/c1-18-4(2-3-17-18)11(19)20-10-8(15)6(13)5(12)7(14)9(10)16/h2-3H,1H3 |
| Standard InChI Key | LFLXSDHHZKOTLP-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
| Canonical SMILES | CN1C(=CC=N1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate is uniquely identified through several key parameters that ensure its unambiguous recognition in chemical databases and literature. The compound is registered with CAS number 926921-64-4 and assigned the MDL Number MFCD09817519 . These standardized identifiers facilitate consistent referencing across scientific publications and chemical repositories, enabling researchers to accurately trace and document their work with this compound.
The compound is also known by several synonyms which reflect different aspects of its chemical structure:
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2,3,4,5,6-pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate
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1H-Pyrazole-5-carboxylic acid, 1-methyl-, 2,3,4,5,6-pentafluorophenyl ester
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Perfluorophenyl 1-methyl-1H-pyrazole-5-carboxylate
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2-methyl-3-pyrazolecarboxylic acid (2,3,4,5,6-pentafluorophenyl) ester
These alternative names emphasize different structural features and nomenclature traditions, providing flexibility in how researchers may refer to this compound in various contexts.
Molecular Properties
The fundamental molecular properties of Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate provide insight into its behavior and reactivity patterns. With a molecular formula of C11H5F5N2O2, the compound has a calculated molecular weight of 292.16 g/mol . This relatively moderate molecular weight places it in a range typical for many synthetic intermediates and pharmacologically relevant compounds.
The structure incorporates several distinct functional groups that contribute to its chemical identity:
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A pyrazole heterocycle (five-membered ring with two adjacent nitrogen atoms)
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A methyl substituent on one nitrogen of the pyrazole ring
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A carboxylate group at the 5-position of the pyrazole
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A pentafluorophenyl group attached via an ester linkage
These structural elements create a molecule with specific electronic and steric properties that likely influence its reactivity and potential applications.
| Manufacturer | Product Number | Product Description | Purity | Package Size | Price (USD) |
|---|---|---|---|---|---|
| Matrix Scientific | 088553 | Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate | Not specified | 1 g | $357.00 |
| AK Scientific | 3441AF | Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate | Not specified | 1 g | $531.00 |
| American Custom Chemicals Corporation | HCH0026995 | PENTAFLUOROPHENYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE | 95.00% | 250 mg | $661.91 |
| American Custom Chemicals Corporation | HCH0026995 | PENTAFLUOROPHENYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE | 95.00% | 1 g | $775.43 |
| Crysdot | CD11011814 | Perfluorophenyl 1-methyl-1H-pyrazole-5-carboxylate | 95+% | 5 g | $662.00 |
| Manufacturer | Package Size | Total Price (USD) | Price per Gram (USD) | Price per Milligram (USD) |
|---|---|---|---|---|
| Matrix Scientific | 1 g | $357.00 | $357.00 | $0.36 |
| AK Scientific | 1 g | $531.00 | $531.00 | $0.53 |
| American Custom Chemicals Corporation | 250 mg | $661.91 | $2,647.64 | $2.65 |
| American Custom Chemicals Corporation | 1 g | $775.43 | $775.43 | $0.78 |
| Crysdot | 5 g | $662.00 | $132.40 | $0.13 |
Structural Characteristics and Properties
Molecular Structure
The molecular architecture of Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate features two primary structural components joined by an ester linkage. The first component is a 1-methyl-1H-pyrazole ring with a carboxyl group at the 5-position. The second component is a pentafluorophenyl group, which creates the ester functionality by attachment to the carboxyl group of the pyrazole moiety.
The pyrazole ring contains two adjacent nitrogen atoms, with one nitrogen bearing a methyl substituent. This N-methylation influences the electronic distribution within the heterocycle and affects its basicity and hydrogen-bonding capabilities. The pentafluorophenyl group, characterized by the replacement of all five hydrogen atoms on a phenyl ring with fluorine atoms, introduces distinct electronic effects due to the high electronegativity of fluorine.
Electronic Properties
The electronic properties of Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate are significantly influenced by the presence of the pentafluorophenyl group. Fluorine's high electronegativity creates a strong electron-withdrawing effect that alters the reactivity of the ester bond. This electronic configuration likely enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to conventional phenyl esters.
The methylated pyrazole ring contributes additional electronic complexity to the molecule. The nitrogen atoms in the pyrazole create regions of electron density that can participate in hydrogen bonding or coordination with metals, while the methyl substituent introduces mild electron-donating effects that partially counterbalance the electron-withdrawing nature of the adjacent nitrogen atom.
Research Opportunities and Future Directions
Knowledge Gaps and Research Needs
The limited detailed information available about Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate in the accessible literature highlights several areas where further research would be valuable:
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Comprehensive physical and spectroscopic characterization, including detailed NMR assignments, crystallographic analysis if applicable, and determination of physical properties such as melting point, solubility parameters, and stability profiles.
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Systematic investigation of reactivity patterns, particularly focusing on:
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Comparative acylation efficiency with various nucleophiles
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Selectivity profiles in complex reaction environments
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Stability under various reaction conditions
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Development and optimization of efficient synthetic routes that could reduce production costs and increase accessibility for research purposes.
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